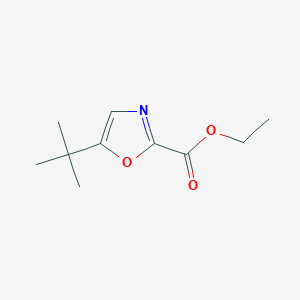

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5-13-9(12)8-11-6-7(14-8)10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAFBPCIGZMUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33123-71-6 | |

| Record name | ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

¹H NMR and ¹³C NMR of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR characterization of this compound, a substituted oxazole of interest in medicinal and materials chemistry. As direct experimental data for this specific molecule is not widely published, this document serves as a predictive and methodological framework. It is designed for researchers and scientists, providing theoretical predictions grounded in established principles, detailed protocols for data acquisition, and a strategic guide to spectral interpretation. By explaining the causality behind experimental choices and analytical reasoning, this whitepaper equips professionals to confidently acquire, interpret, and validate the structure of this compound and its analogues.

Introduction: The Subject Molecule

This compound belongs to the oxazole class of heterocyclic compounds. Oxazole rings are significant structural motifs in pharmaceutical agents and natural products, often prized for their metabolic stability and role as bioisosteres for amides and esters. The precise characterization of substitution patterns on the oxazole core is critical for understanding structure-activity relationships (SAR). NMR spectroscopy is the definitive method for confirming the covalent structure, substitution, and purity of such novel chemical entities.[1]

Below is the chemical structure of the target molecule, with atoms numbered for unambiguous assignment in the subsequent sections.

Caption: Structure of this compound.

Foundational NMR Principles

NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, when placed in a strong external magnetic field.[2][3] Nuclei absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is highly sensitive to the local electronic environment, which allows us to deduce molecular structure.[3]

Key parameters obtained from NMR spectra include:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus. It is measured in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[4]

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal.

-

Spin-Spin Coupling (J): Represents the interaction between neighboring magnetic nuclei, causing signals to split into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).[4]

Predicted ¹H NMR Spectrum Analysis

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and heterocyclic systems.[5][6]

Table 1: Predicted ¹H NMR Data

| Proton Assignment (See Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| H4 (Oxazole Ring) | 7.0 - 7.5 | Singlet (s) | 1H | The single proton on the electron-deficient oxazole ring is expected to be deshielded and appear downfield. With no adjacent protons, it will be a singlet. |

| H7 (-O-CH₂ -CH₃) | 4.3 - 4.5 | Quartet (q) | 2H | These methylene protons are adjacent to an electronegative oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl (H8) protons (n+1 rule, 3+1=4). |

| H8 (-O-CH₂-CH₃ ) | 1.3 - 1.5 | Triplet (t) | 3H | The terminal methyl protons of the ethyl group are in a standard alkyl environment. They are split into a triplet by the two neighboring methylene (H7) protons (n+1 rule, 2+1=3). |

| H10, H11, H12 (-C(CH₃ )₃) | 1.3 - 1.4 | Singlet (s) | 9H | All nine protons of the tert-butyl group are chemically equivalent due to free rotation. They have no adjacent protons, resulting in a single, strong singlet signal. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The predicted chemical shifts are based on hybridization, electronegativity effects, and data from analogous oxazole structures.[7][8]

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment (See Structure) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C6 (Carbonyl, C =O) | 158 - 162 | The ester carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield. |

| C2 (Oxazole Ring) | 155 - 160 | This carbon is bonded to two heteroatoms (N and O) within the aromatic ring and to the ester group, leading to a very downfield shift. |

| C5 (Oxazole Ring) | 165 - 175 | The C5 carbon, substituted with the bulky tert-butyl group, is also significantly deshielded within the heterocyclic ring, often appearing further downfield than C2 in similar systems. |

| C4 (Oxazole Ring) | 115 - 125 | The C4 carbon, bonded to a hydrogen, is the most shielded of the oxazole ring carbons, appearing at a more intermediate chemical shift. |

| C7 (-O-CH₂ -CH₃) | 61 - 63 | The direct attachment to the ester oxygen atom deshields this methylene carbon. |

| C9 (-C (CH₃)₃) | 32 - 34 | The quaternary carbon of the tert-butyl group. |

| C10, C11, C12 (-C(CH₃ )₃) | 28 - 30 | The three equivalent methyl carbons of the tert-butyl group appear in the typical aliphatic region. |

| C8 (-O-CH₂-CH₃ ) | 14 - 15 | The terminal methyl carbon of the ethyl group is highly shielded and appears far upfield. |

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible NMR data, a rigorous and validated experimental protocol is essential. The following workflow represents a field-proven approach for the analysis of small organic molecules like this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is selected for its excellent ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).[9]

-

Protocol:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

-

Vortex the vial until the sample is fully dissolved. Ensure no solid particulates remain, as they degrade spectral quality.[10]

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.[9]

-

-

-

NMR Data Acquisition (Example on a 400 MHz Spectrometer):

-

Rationale for Instrument Steps: Locking, shimming, and tuning are critical pre-acquisition steps to ensure a stable, homogeneous magnetic field and maximum signal sensitivity, leading to sharp, well-resolved peaks.

-

Protocol:

-

Insert the NMR tube into the spectrometer.

-

Lock: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume.

-

Tune and Match: Tune the probe for the ¹H and ¹³C nuclei to ensure efficient power transfer and signal detection.

-

¹H Acquisition:

-

Acquire a 1D proton spectrum using a standard pulse program (e.g., zg30).

-

Collect 8 to 16 scans, which is typically sufficient for a sample of this concentration.

-

-

¹³C Acquisition:

-

Acquire a 1D carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

-

-

Structural Verification with 2D NMR

While 1D NMR provides essential information, unambiguous assignment of all signals requires 2D NMR experiments, which reveal correlations between nuclei. For this molecule, two experiments are particularly powerful:

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are on adjacent carbons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. longdom.org [longdom.org]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. depts.washington.edu [depts.washington.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Mass spectrometry of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to deliver field-proven insights into the practical and theoretical aspects of its analysis. We delve into the rationale behind experimental design, focusing on Electron Ionization (EI) as the primary analytical technique. The core of this guide is a detailed exploration of the predicted fragmentation pathways, grounded in the established principles of mass spectrometry for its constituent functional groups: the tert-butyl moiety, the ethyl ester, and the oxazole core. This analysis is supported by detailed protocols, data tables, and custom visualizations to provide a self-validating framework for scientists aiming to characterize this molecule and its analogs.

Introduction: The Analytical Imperative

This compound belongs to the oxazole class of heterocyclic compounds, a scaffold frequently incorporated into pharmacologically active molecules due to its diverse biological activities. Accurate structural confirmation and purity assessment are paramount in the synthesis and development of such compounds. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering precise molecular weight determination and rich structural information through controlled fragmentation.[1] This guide focuses on elucidating the structure of the title compound by predicting its fragmentation pattern under Electron Ionization (EI) conditions, a technique chosen for its ability to induce reproducible and structurally informative fragmentation.[2]

Physicochemical Properties & Structural Data

A precise understanding of the molecule's basic properties is the foundation of any analytical endeavor. The structure consists of a central 1,3-oxazole ring substituted with a bulky tert-butyl group at the C5 position and an ethyl carboxylate group at the C2 position.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₀H₁₅NO₃ | [3] |

| Molecular Weight | 197.23 g/mol | [3] |

| Exact Monoisotopic Mass | 197.10519 u | Calculated |

| Structure | Oxazole ring with C2-COOEt and C5-tBu | - |

Note: Data for the structural isomer, Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate, is used for the molecular formula and weight as it is identical.[3]

Mass Spectrometry: Experimental Design & Rationale

The selection of an appropriate analytical methodology is critical for obtaining high-quality, interpretable data. For a relatively volatile and thermally stable small molecule like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the preferred method for initial characterization.

Ionization Method Selection: The Case for Electron Ionization (EI)

While softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) excel at preserving the molecular ion, they provide minimal structural data. EI, conversely, is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment in a predictable and reproducible manner.[4] This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous structural elucidation. The 70 eV electron beam energy used in standard EI is sufficient to overcome the ionization energy of most organic molecules and induce characteristic bond cleavages.[4]

Experimental Workflow

The logical flow from sample introduction to data analysis is crucial for reproducible results. The diagram below outlines the standard workflow for the GC-MS analysis of the title compound.

Caption: Standard workflow for GC-EI-MS analysis.

Deciphering the Mass Spectrum: Predicted Fragmentation Pathways

The electron ionization mass spectrum is a composite of the molecular ion and various fragment ions. The analysis below predicts the primary fragmentation pathways based on the established chemical principles governing each functional group within the molecule.

The Molecular Ion (M•+)

Upon electron impact, the molecule loses an electron to form the molecular ion (M•+).[1] For this compound (C₁₀H₁₅NO₃), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 197 . The stability of the heterocyclic ring suggests this peak should be clearly observable.

Key Fragmentation Pathways

The excess energy deposited during ionization leads to the cleavage of specific bonds. The most probable fissions are those that result in the formation of stable neutral molecules or charged fragments, such as tertiary carbocations.

Pathway A: Cleavage of the tert-Butyl Group The tert-butyl group is known to be a highly favorable leaving group. The primary fragmentation event is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

-

Loss of a Methyl Radical (M - 15): M•+ → [M - CH₃]⁺. This α-cleavage results in a highly stable ion at m/z 182 . This is predicted to be a very prominent peak in the spectrum.

Pathway B: Fragmentation of the Ethyl Ester Moiety Ethyl esters exhibit several characteristic fragmentation patterns.[5][6]

-

Loss of an Ethoxy Radical (M - 45): M•+ → [M - •OC₂H₅]⁺. This involves the cleavage of the C-O bond, leading to an acylium ion at m/z 152 .

-

Loss of Ethylene (M - 28): This occurs via a McLafferty-type rearrangement where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. However, the oxazole structure lacks an available gamma-hydrogen on a flexible chain, making a classic McLafferty rearrangement impossible. Instead, loss of ethylene can occur after initial ring fragmentation or from the ethoxy group directly, though this is less common than the loss of the ethoxy radical.

Pathway C: Cleavage of the Oxazole Ring Heterocyclic rings fragment in complex ways, often involving the expulsion of small, stable neutral molecules.[7] For the oxazole ring, cleavages can lead to the loss of carbon monoxide (CO), acetonitrile (CH₃CN), or other fragments depending on the initial bond rupture.

-

Retro-Diels-Alder (RDA)-type Cleavage: A common pathway for five-membered heterocycles. For this specific structure, a likely ring cleavage would involve the loss of the tert-butyl nitrile (C(CH₃)₃CN, 83 u) from the molecular ion, although this is speculative without reference spectra.

The diagram below illustrates the most probable primary fragmentation pathways originating from the molecular ion.

Caption: Predicted primary fragmentation pathways for the title compound.

Summary of Expected Key Ions

The following table summarizes the most anticipated ions in the EI mass spectrum. The relative abundance is a qualitative prediction based on established fragmentation principles, where fragments resulting from the formation of stable carbocations are expected to be more intense.

| m/z | Proposed Ion Structure / Identity | Neutral Loss | Pathway | Predicted Relative Abundance |

| 197 | [C₁₀H₁₅NO₃]•+ (Molecular Ion) | - | - | Moderate |

| 182 | [M - CH₃]⁺ | •CH₃ | A | High |

| 152 | [M - OC₂H₅]⁺ (Acylium ion) | •OC₂H₅ | B | Moderate |

| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) | C₆H₄NO₃• | A | High (Potentially Base Peak) |

Standard Operating Protocol (SOP): GC-MS Analysis

To ensure the trustworthiness and reproducibility of the analysis, the following detailed protocol should be followed.

5.1 Objective: To acquire the Electron Ionization (EI) mass spectrum of this compound.

5.2 Materials & Instrumentation:

-

Sample: 1 mg/mL solution of the title compound in Dichloromethane (DCM).

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS system).

-

GC Column: HP-5MS or equivalent non-polar column (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, 99.999% purity.

5.3 GC Method Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (50:1 ratio).

-

Carrier Gas Flow: 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

5.4 MS Method Parameters:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: 40 - 400 amu.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

5.5 Data Analysis:

-

Integrate the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the analyte peak.

-

Identify the molecular ion peak (m/z 197).

-

Correlate the major fragment peaks with the predicted fragmentation pathways outlined in Section 4.0.

Conclusion

This guide provides a predictive but scientifically grounded framework for the mass spectrometric analysis of this compound. The dominant fragmentation pathways are anticipated to be driven by the facile loss of a methyl radical from the tert-butyl group to yield a stable cation at m/z 182, and the formation of the highly stable tert-butyl cation at m/z 57. Cleavage of the ethyl ester group to produce an acylium ion at m/z 152 is also expected. By understanding these causal relationships, researchers and drug development professionals can confidently use GC-EI-MS to verify the structure and purity of this and related heterocyclic compounds, ensuring the integrity of their scientific endeavors. The provided protocol offers a robust, self-validating system for achieving this analytical goal.

References

-

ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]

-

Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(9), 2275–2276. [Link]

-

Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved January 24, 2026, from [Link]

-

Fruttero, R., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(2). [Link]

-

Dzidic, I., et al. (1998). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(4), 393-399. [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved January 24, 2026, from [Link]

-

Kuck, D. (1990). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 25(8), 451-456. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

-

Christie, W.W. (n.d.). Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters. Retrieved January 24, 2026, from Scribd. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved January 24, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategies of Substituted Oxazole Carboxylates

Abstract: The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability and versatile electronic properties. This guide provides a comprehensive technical overview of the physical and chemical characteristics of ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate, a representative member of this class. Due to the limited availability of specific experimental data for this compound in public literature and commercial databases, this document establishes a robust scientific profile through a combination of data from closely related structural analogs, established principles of heterocyclic chemistry, and validated synthetic methodologies. We delve into the expected physicochemical parameters, spectral characteristics, and key reactivity patterns relevant to researchers in drug discovery and organic synthesis.

Introduction and Molecular Overview

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in numerous natural products and FDA-approved pharmaceuticals, where it often serves as a bioisosteric replacement for amide or ester functionalities, enhancing pharmacokinetic profiles.[1][2] this compound represents a specific substitution pattern designed to explore structure-activity relationships (SAR). The tert-butyl group at the C5 position provides steric bulk, which can influence binding selectivity and metabolic stability, while the ethyl carboxylate at the C2 position offers a handle for further chemical modification or interaction with biological targets.

While this specific compound is not widely commercialized, its structural isomer, Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (CAS 714273-89-9) , is available from specialty chemical suppliers, indicating the synthetic accessibility of this scaffold. This guide will leverage data from related compounds to build a predictive but scientifically grounded profile of the target molecule.

Core Molecular Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₅NO₃

-

Molecular Weight: 197.23 g/mol

-

Core Scaffold: 1,3-Oxazole

Physicochemical Properties: A Data-Driven Estimation

Direct experimental data for the target compound is scarce. Therefore, the following table summarizes key physical properties derived from unsubstituted or differently substituted analogs. These values provide a baseline for estimating the behavior of this compound. The introduction of the bulky, nonpolar tert-butyl group is expected to increase the boiling point and reduce water solubility compared to the unsubstituted analog.

Table 1: Comparison of Physicochemical Properties of Related Oxazole Carboxylates

| Property | Ethyl oxazole-5-carboxylate | Ethyl 2-methyl-1,3-oxazole-5-carboxylate | Expected Property for this compound |

| CAS Number | 118994-89-1 | N/A | Not Assigned |

| Molecular Formula | C₆H₇NO₃ | C₇H₉NO₃ | C₁₀H₁₅NO₃ |

| Molecular Weight | 141.13 g/mol | 155.15 g/mol | 197.23 g/mol |

| Boiling Point | 202.0 ± 13.0 °C at 760 Torr | N/A | > 220 °C (Estimated) |

| Density | 1.163 g/mL at 25 °C | N/A | ~1.1 g/mL (Estimated) |

| Physical Form | Liquid | N/A | Liquid or Low-Melting Solid |

| Water Solubility | 35 g/L at 25 °C | N/A | Low to Insoluble (Estimated) |

Synthesis and Reactivity

The synthesis of polysubstituted oxazoles is a well-established field in organic chemistry, with several named reactions providing reliable routes to this scaffold.

Established Synthetic Routes

Two of the most robust and versatile methods for constructing the oxazole ring are the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis.

-

Robinson-Gabriel Synthesis: This is one of the classical methods, involving the cyclodehydration of 2-acylamino ketones.[3][4] The reaction is typically promoted by strong acids like sulfuric acid or phosphorus pentachloride. This method is highly effective for preparing 2,5-disubstituted oxazoles.[5]

-

Van Leusen Oxazole Synthesis: This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base (like K₂CO₃) to form a 5-substituted oxazole.[6][7] It is a cornerstone of modern oxazole synthesis due to its operational simplicity and broad substrate scope.[8] The reaction proceeds through the formation of an oxazoline intermediate, which then eliminates toluenesulfinic acid to yield the aromatic oxazole.[9]

Conceptual Synthetic Workflow

A plausible synthetic route to this compound could involve a modified Robinson-Gabriel approach. The workflow below illustrates the key transformations required.

Caption: Conceptual workflow for the synthesis of the target oxazole.

Chemical Reactivity

The reactivity of the oxazole ring is dictated by the electronegativity of the heteroatoms and its aromatic character.[3]

-

Electrophilic Aromatic Substitution: The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic attack. However, substitution, if it occurs, is favored at the C5 position, which has the highest electron density.[10][11] The presence of the electron-donating tert-butyl group at C5 would further favor substitution at any other available ring position, though such reactions are still challenging.

-

Deprotonation and Nucleophilic Attack: The proton at the C2 position is the most acidic on the oxazole ring due to the inductive effect of the adjacent oxygen and nitrogen atoms.[10] Deprotonation with a strong base (e.g., n-butyllithium) can generate a nucleophilic species that can be trapped with various electrophiles. This is a common strategy for functionalizing the C2 position.

-

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a pathway to substituted pyridine derivatives.[12]

Spectral Characterization (Predicted)

No experimental spectra for the target compound are available. However, based on the known chemical shifts of related oxazole structures, a predicted NMR and IR profile can be outlined.[13][14][15]

Table 2: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Ethyl Ester (CH₂): Quartet, ~4.4 ppm- Ethyl Ester (CH₃): Triplet, ~1.4 ppm- Oxazole Ring (C4-H): Singlet, ~7.5-8.0 ppm- tert-Butyl (CH₃)₉: Singlet, ~1.4 ppm |

| ¹³C NMR | - Ester Carbonyl (C=O): ~160 ppm- Oxazole C2: ~158 ppm- Oxazole C5: ~165 ppm- Oxazole C4: ~125 ppm- Ethyl Ester (CH₂): ~62 ppm- tert-Butyl (quaternary C): ~33 ppm- tert-Butyl (CH₃): ~28 ppm- Ethyl Ester (CH₃): ~14 ppm |

| IR Spectroscopy | - C=O Stretch (Ester): ~1720-1740 cm⁻¹- C=N Stretch (Oxazole): ~1650 cm⁻¹- C-O Stretch (Ester & Ring): ~1100-1300 cm⁻¹ |

Applications in Research and Drug Development

Substituted oxazoles are of significant interest to the pharmaceutical industry. Their structural rigidity, capacity for hydrogen bonding, and metabolic stability make them valuable components in the design of enzyme inhibitors and receptor antagonists.[16] Specifically, tert-butyl substituted heterocycles are often explored in drug discovery programs to probe steric pockets in protein binding sites and to block sites of metabolism. The ester functionality at the C2 position serves as a versatile synthetic handle for creating libraries of related compounds, such as amides or carboxylic acids, for SAR studies.

Conclusion

This compound is a molecule of significant interest from a medicinal chemistry perspective, combining the privileged oxazole scaffold with substituents that are highly relevant for modulating pharmacological properties. While direct experimental data remains elusive, a robust profile can be constructed by analyzing its structural analogs and applying established principles of heterocyclic chemistry. The synthetic routes are well-understood, primarily through the Robinson-Gabriel and Van Leusen reactions, ensuring its accessibility for research purposes. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this and related oxazole derivatives in their development programs.

References

-

Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2023). ResearchGate. [Link]

-

Journal of Medicinal Chemistry. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Link]

-

ChemSynthesis. (n.d.). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. [Link]

-

MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

-

ACS Publications. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]

-

Wikipedia. (n.d.). Oxazole. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

CUTM Courseware. (n.d.). Oxazole.pdf. [Link]

-

ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. [Link]

-

ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Macmillan Group. (n.d.). Oxazole. [Link]

-

D-Scholarship@Pitt. (2011). The Synthesis of Oxazole-containing Natural Products. [Link]

-

YouTube. (2021). Van Leusen Reaction. [Link]

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

-

SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR]. [Link]

-

BMRB. (n.d.). bmse011712 3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Oxazole - Wikipedia [en.wikipedia.org]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]

- 14. spectrabase.com [spectrabase.com]

- 15. ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR [m.chemicalbook.com]

- 16. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not readily found in commercial databases, indicating its status as a potentially novel entity, its core structure is validated by the existence of its corresponding carboxylic acid salt. This guide details a proposed, robust synthetic pathway for its preparation, alongside predicted physicochemical properties and spectroscopic data. Furthermore, we delve into the applications of the oxazole scaffold in drug development, highlighting the potential of this specific derivative as a valuable building block for new therapeutic agents.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[2] The unique electronic and steric properties of the oxazole ring allow it to serve as a bioisostere for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[3] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The strategic placement of substituents on the oxazole core allows for the fine-tuning of these biological effects, making the synthesis of novel derivatives a key focus in the quest for new drugs.[5]

This guide focuses on a specific, potentially novel derivative: this compound. The presence of a bulky tert-butyl group at the 5-position and an ethyl carboxylate at the 2-position suggests a molecule with distinct steric and electronic characteristics, making it a promising candidate for targeted drug design.

Chemical Structure and Identification

While a dedicated CAS number for this compound has not been identified, the existence of 5-(tert-Butyl)oxazole-2-carboxylic acid potassium salt (CAS: 2408957-68-4) provides strong evidence for the viability of this scaffold.[6]

Chemical Structure:

Structure of this compound

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its structure and can be valuable for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| LogP | ~2.5 |

| Topological Polar Surface Area (TPSA) | 52.3 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Proposed Synthesis Pathway

Given the absence of a published synthesis for the title compound, a logical and efficient two-step synthetic route is proposed, starting from the commercially available potassium salt of the corresponding carboxylic acid. This method leverages a classic esterification reaction, which is a fundamental and well-understood transformation in organic chemistry.

Proposed Synthesis Workflow

Step 1: Acidification of the Potassium Salt

The initial step involves the conversion of the potassium salt to the free carboxylic acid. This is a standard acid-base reaction.

Protocol:

-

Dissolve 5-(tert-Butyl)oxazole-2-carboxylic acid potassium salt in a minimal amount of deionized water.

-

Cool the solution in an ice bath.

-

Slowly add a 1M solution of hydrochloric acid (HCl) dropwise with constant stirring until the pH of the solution is acidic (pH 2-3), as indicated by pH paper.

-

The free carboxylic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to yield 5-(tert-Butyl)oxazole-2-carboxylic acid.

Step 2: Fischer Esterification

The second step is the esterification of the carboxylic acid with ethanol to yield the final product. The use of a strong acid catalyst, such as sulfuric acid, is crucial for this reaction.

Protocol:

-

To a round-bottom flask, add the dried 5-(tert-Butyl)oxazole-2-carboxylic acid.

-

Add an excess of absolute ethanol, which acts as both the reactant and the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The following are the predicted key signals:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the proton on the oxazole ring (C4-H). The tert-butyl group will appear as a sharp singlet integrating to nine protons. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene and methyl carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (197.23 g/mol ). Common fragmentation patterns for oxazoles may also be observed.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, as well as characteristic peaks for the C=N and C-O stretching of the oxazole ring.

Applications in Drug Discovery and Development

The oxazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[8] The introduction of a tert-butyl group can enhance lipophilicity and metabolic stability, while the ethyl carboxylate group can be a site for further chemical modification or can participate in hydrogen bonding interactions with biological targets.

Potential Therapeutic Areas

Derivatives of oxazole have shown promise in a variety of therapeutic areas, suggesting potential applications for this compound as a lead compound or intermediate in the development of:

-

Anticancer Agents: Many oxazole-containing compounds exhibit potent anticancer activity.[2]

-

Anti-inflammatory Drugs: The oxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Antimicrobial Agents: The structural features of this molecule make it a candidate for screening against various bacterial and fungal strains.[9]

The unique substitution pattern of this compound warrants its investigation in these and other therapeutic areas. Its synthesis provides a valuable tool for researchers to explore the structure-activity relationships of this promising class of compounds.

Conclusion

This compound represents a potentially novel and valuable building block for drug discovery. While not currently commercially available, this in-depth technical guide provides a clear and scientifically sound pathway for its synthesis and characterization. The predicted properties and the known biological significance of the oxazole scaffold underscore the potential of this compound in the development of new therapeutic agents. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of novel oxazole derivatives.

References

- Neda, I., et al. Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Rev. Roum. Chim., 2008, 53(11), 1023-1029.

-

Wikipedia. Oxazole. [Link]

-

Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharma Guideline. [Link]

- Li, S., et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 2025, 16, 12-34.

- Chavan, S. P., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2025, 90(5), 3486–3495.

- Taylor, E. C., & Macor, J. E. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Journal of Heterocyclic Chemistry, 1988, 25(4), 1239-1241.

- Uccella, N. A., & Velo, L. Mass Spectrometry of Oxazoles. Heterocycles, 1980, 14(6), 735-748.

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

- Singh, P., et al.

-

Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. [Link]

-

MDPI. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. [Link]

-

PubMed Central. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

-

PubMed Central. A comprehensive review on biological activities of oxazole derivatives. [Link]

-

ACS Publications. Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. [Link]

-

Synfacts. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. [Link]

-

PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. [Link]

-

R Discovery. Thiazolotriazoles: Their Biological Activity and Structure-Activity Relationships. [Link]

-

RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

-

National Institutes of Health. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. [Link]

-

SpectraBase. Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. [Link]

-

YouTube. Van Leusen Reaction. [Link]

-

ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

-

Beilstein Journals. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

-

Chemical Methodologies. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. [Link]

-

Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

AIP Publishing. A report on synthesis and applications of small heterocyclic compounds: Oxazole. [Link]

-

Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

-

ResearchGate. Thiazoles: Having diverse biological activities. [Link]

-

Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

-

PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chemscene.com [chemscene.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Fundamental Reaktions of the 1,3-Oxazole Ring: A Strategic Guide for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties—a blend of aromatic character with distinct zones of electron deficiency and density—confer a versatile yet nuanced reactivity. This guide provides an in-depth exploration of the fundamental reactions of the oxazole ring. Moving beyond mere encyclopedic listing, we delve into the mechanistic underpinnings of these transformations, offering field-proven insights into how to strategically manipulate this heterocycle. This document is designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of the 1,3-oxazole ring, transforming chemical principles into tangible therapeutic innovation.

Structural and Electronic Landscape of the 1,3-Oxazole Ring

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in a 1,3-relationship. All atoms in the ring are sp² hybridized, resulting in a planar structure with a six-π-electron system that fulfills Hückel's rule for aromaticity.[1] However, the high electronegativity of the oxygen atom leads to a less effective delocalization of π-electrons compared to rings like pyrrole or even its sulfur analog, thiazole.[1][2]

This electronic arrangement creates a distinct reactivity profile:

-

The Nitrogen Atom (N-3): Behaves like pyridine nitrogen; it is the most basic center in the ring and is readily protonated or alkylated.[3] Its electron-withdrawing nature contributes to the overall electron-deficient character of the ring. Oxazole is a weak base, with a conjugate acid pKa of approximately 0.8, significantly less basic than imidazole (pKa ≈ 7).[2]

-

The Carbon Atoms: The electron density at the carbon atoms is non-uniform.

-

C2: Positioned between two heteroatoms, C2 is the most electron-deficient carbon and thus the most acidic. It is the primary site for deprotonation and subsequent attack by strong nucleophiles.[2][3]

-

C5: Typically the most electron-rich carbon, making it the preferred site for electrophilic aromatic substitution, especially when the ring is activated.[1][2]

-

C4: Less reactive towards electrophiles than C5 but more so than C2.[3]

-

The diene-like character imparted by the furan-type oxygen at position 1 allows the oxazole ring to participate in cycloaddition reactions.[3]

Caption: Electronic characteristics and primary sites of reactivity on the 1,3-oxazole ring.

Reactions at the Ring Nitrogen: Basicity and N-Substitution

The lone pair of electrons on the N-3 atom is not significantly involved in the aromatic π-system, rendering it the primary site for reactions with electrophiles targeting a heteroatom.

Protonation and N-Alkylation

As a weak base, oxazole readily forms salts with strong acids.[3] This property can be exploited for purification or to modify the electronic character of the ring. Similarly, the nitrogen can be alkylated by various alkylating agents to form N-alkyloxazolium salts.[1][3] These quaternary salts are highly electron-deficient and can be susceptible to nucleophilic attack and ring-opening.

N-Acylation

The N-3 position exhibits high reactivity towards acylating agents, such as acetic anhydride, leading to the formation of N-acyl oxazolium species.[1][4] This reaction underscores the nucleophilic character of the ring nitrogen.

Electrophilic Substitution on Carbon

True electrophilic aromatic substitution on an unsubstituted oxazole ring is challenging due to the ring's overall electron-deficient nature.[3] Such reactions typically require harsh conditions and often result in low yields. However, the presence of electron-donating groups (EDGs) at positions C2, C4, or C5 dramatically facilitates electrophilic attack.

The general order of reactivity for electrophilic substitution is C5 > C4 >> C2 .[3]

-

Mechanism Insight: The preference for C5 attack is rationalized by the stability of the Wheland intermediate. Attack at C5 allows for resonance structures that do not place a positive charge on the electronegative oxygen atom, a more stable scenario compared to attack at C4.

Common Electrophilic Substitution Reactions:

-

Vilsmeier-Haack Formylation: This reaction can introduce a formyl group, typically at C5, on activated oxazoles.

-

Halogenation: Bromination with N-bromosuccinimide (NBS) can occur at the C5 position.[5]

-

Nitration and Sulfonation: These reactions are generally unsuccessful on the unsaturated oxazole ring because the strongly acidic conditions lead to protonation at N-3, which further deactivates the ring to electrophilic attack.[3]

Caption: Generalized workflow for electrophilic substitution on the oxazole ring.

Nucleophilic Reactions: A Gateway to Ring Transformation

Direct nucleophilic aromatic substitution on the oxazole ring is rare and generally requires a good leaving group, such as a halogen, positioned at the electron-deficient C2 position.[1] More commonly, nucleophilic attack leads to deprotonation or ring cleavage, providing powerful synthetic pathways to other structures.

Deprotonation and Metallation at C2

The hydrogen atom at the C2 position is the most acidic proton on the oxazole ring (pKa ≈ 20).[1] It can be removed by strong bases like organolithium reagents (e.g., n-BuLi).[3]

-

Causality: The resulting 2-lithio-oxazole is often unstable. It exists in equilibrium with a ring-opened isocyanide vinyl enolate.[2][3] This instability is a critical experimental consideration. Trapping the lithiated species in situ with an electrophile (e.g., silyl halides) can be successful, but if allowed to warm, the equilibrium favors the ring-opened product, which can be a synthetic liability or a strategic advantage, depending on the desired outcome.

Caption: Fate of oxazole upon nucleophilic attack/deprotonation at the C2 position.

Ring Cleavage and Transformation

Nucleophilic attack can induce ring cleavage, which can be synthetically useful for converting oxazoles into other heterocyclic systems. A classic example is the conversion of oxazoles into imidazoles upon treatment with ammonia or formamide.[3]

Cycloaddition Reactions: The Diels-Alder Paradigm

The ability of the 1,3-oxazole ring to act as an azadiene in [4+2] cycloaddition reactions is one of its most powerful synthetic applications, providing a robust route to substituted pyridines and furans.[2][6]

-

Normal vs. Inverse Electron Demand:

-

Normal Demand: When the oxazole ring is substituted with electron-donating groups (e.g., alkoxy, alkyl), it becomes electron-rich enough to react as a diene with electron-poor dienophiles (e.g., maleic anhydride, acrylates).[6]

-

Inverse Electron Demand: Conversely, oxazoles with electron-withdrawing groups can react with electron-rich dienophiles.[6]

-

The reaction typically proceeds by forming a bicyclic adduct which is often unstable. This adduct readily undergoes a retro-Diels-Alder reaction or elimination to afford the final aromatic product.[2] The synthesis of pyridoxine (Vitamin B6) precursors is a landmark application of this methodology.[2]

| Reaction Type | Oxazole Character | Dienophile Character | Resulting Product (after aromatization) |

| Normal Demand Diels-Alder | Electron-Rich (EDGs present) | Electron-Poor | Substituted Pyridine |

| Inverse Demand Diels-Alder | Electron-Poor (EWGs present) | Electron-Rich | Substituted Pyridine |

| Reaction with Alkynes | Electron-Rich | Electron-Poor | Substituted Furan |

Ring-Opening and Rearrangement Reactions

Oxidative and Reductive Cleavage

The oxazole ring is susceptible to oxidative cleavage by potent oxidizing agents like ozone or potassium permanganate.[3] Conversely, catalytic hydrogenation or reduction with strong reducing agents can lead to ring cleavage, yielding open-chain products.[3]

The Cornforth Rearrangement

This is a thermal rearrangement specific to 4-acyloxazoles. Upon heating, the acyl group at C4 and the substituent at C5 exchange positions.[2] This reaction proceeds through a nitrile ylide intermediate and provides a method for isomerizing substituted oxazoles.

Key Synthetic Protocols: A Practical Approach

Protocol: Robinson-Gabriel Synthesis of a 2,5-Diaryloxazole

This is a foundational method for constructing the oxazole ring from an α-acylamino ketone. The reaction involves an intramolecular cyclization followed by dehydration.[3][7]

Objective: To synthesize 2,5-diphenyl-1,3-oxazole.

Materials:

-

2-Benzamidoacetophenone (1 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 2 mL)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2-benzamidoacetophenone in 5 mL of DCM.

-

Cyclodehydration: Cool the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

-

Causality: Sulfuric acid acts as both a catalyst and a powerful dehydrating agent, promoting the intramolecular cyclization of the ketone onto the amide oxygen, followed by elimination of water to form the aromatic ring.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice in a beaker.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases (pH ≈ 7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the pure 2,5-diphenyloxazole.

Protocol: Diels-Alder Reaction for Pyridine Synthesis

Objective: To synthesize a substituted pyridine from an alkoxy-oxazole and an alkene dienophile.

Materials:

-

5-Ethoxy-4-methyloxazole (1 mmol)

-

Diethyl maleate (1.2 mmol)

-

Toluene (5 mL)

Procedure:

-

Reaction Setup: Combine 5-ethoxy-4-methyloxazole and diethyl maleate in a sealed pressure tube containing a magnetic stir bar. Add toluene as the solvent.

-

Thermal Reaction: Seal the tube and heat the mixture in an oil bath at 150-180 °C for 12-24 hours.

-

Causality: The high temperature provides the activation energy for the [4+2] cycloaddition. The electron-donating ethoxy group on the oxazole facilitates its role as the diene.

-

-

Intermediate Formation: The initial reaction forms a bicyclic Diels-Alder adduct. This adduct is thermally unstable.

-

Aromatization: Upon continued heating, the adduct eliminates ethanol to form the stable aromatic pyridine ring.

-

Workup and Purification: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Purify the resulting crude pyridine derivative by column chromatography.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

-

Ansari, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic-chemistry.org. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazole. Wikipedia. Retrieved from [Link]

-

Hassner, A. (1993). New Chemistry of Oxazoles. HETEROCYCLES, Vol. 35, No. 2. Retrieved from [Link]

-

Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]

-

Biswas, T. (2022). Oxazole Synthesis by four Name Reactions. YouTube. Retrieved from [Link]

-

Kumar, R., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica. Retrieved from [Link]

-

Venkatesh, P. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Retrieved from [Link]

-

Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Retrieved from [Link]

-

Macmillan Group. (n.d.). Oxazole. Macmillan Group Meeting presentation. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to Determining the Solubility of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate in Common Laboratory Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate. By integrating theoretical principles with actionable experimental protocols, this document serves as a practical resource for characterizing this compound's behavior in various solvent systems, a critical step in many chemical and pharmaceutical development processes.

Introduction: The Significance of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its suitability for a vast array of applications, from reaction kinetics to formulation development and bioavailability in pharmaceutical contexts.[1] this compound, a substituted oxazole, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[2][3] An in-depth understanding of its solubility profile is paramount for its effective utilization. This guide will explore the theoretical underpinnings of solubility and provide robust methodologies for its empirical determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5][6][7][8] This concept posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of various functional groups.[9]

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first analyze its structural features:

-

Oxazole Ring: The 1,3-oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. This imparts a degree of polarity to the molecule.

-

Ethyl Carboxylate Group (-COOEt): The ester functional group is polar and can act as a hydrogen bond acceptor.[10][11][12][13][14]

-

Tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group will significantly influence the molecule's interaction with nonpolar solvents. As the nonpolar portion of a molecule increases in size, its solubility in polar solvents tends to decrease.[9][10]

Based on this structure, we can anticipate that this compound will exhibit moderate polarity. The presence of the polar oxazole ring and ethyl carboxylate group suggests potential solubility in polar solvents, while the nonpolar tert-butyl group indicates likely solubility in nonpolar organic solvents. The interplay of these features will determine its solubility profile across a spectrum of solvents.

Classification of Common Laboratory Solvents

Laboratory solvents are typically categorized based on their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) These solvents have large dipole moments and can act as hydrogen bond donors. They are effective at dissolving polar and ionic compounds.[15]

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)) These solvents possess large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[15] They are adept at dissolving a wide range of polar compounds.

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Dichloromethane) These solvents have small dipole moments and primarily interact through weaker van der Waals forces. They are ideal for dissolving nonpolar compounds.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative assessment and quantitative measurement.

Qualitative Solubility Assessment

A preliminary assessment can be performed to quickly gauge the solubility in a range of solvents.

Protocol for Qualitative Solubility Testing:

-

Preparation: Dispense 25 mg of this compound into a series of small, dry test tubes.[16][17]

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent from the classes described above (polar protic, polar aprotic, and nonpolar).[17]

-

Observation: Vigorously shake each test tube for 10-20 seconds and observe whether the solid dissolves completely.[1]

-

Categorization: Classify the compound as "soluble," "partially soluble," or "insoluble" in each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.[18][19]

Protocol for the Shake-Flask Method:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.[18]

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24 hours or longer) to ensure equilibrium is reached.[18]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter that does not adsorb the solute.

-

Quantification: Determine the concentration of the dissolved this compound in the saturated solution using a suitable analytical technique.

Experimental Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Analytical Techniques for Quantification

The choice of analytical method is critical for accurate solubility determination.

-

UV-Visible Spectroscopy: This technique is rapid and can be used if the compound has a chromophore that absorbs in the UV-Vis range.[18][20] A calibration curve of absorbance versus known concentrations must first be generated.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): These chromatographic methods offer high sensitivity and selectivity, allowing for the accurate quantification of the compound even in the presence of impurities.[21][22][23] They are the preferred methods for low solubility compounds.[21]

Protocol for Quantification by HPLC:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Dilute the saturated supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Concentration Determination: Inject the diluted sample and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original concentration in the saturated solution.

Logical Relationship of Solubility Principles

Sources

- 1. chem.ws [chem.ws]

- 2. cbccollege.in [cbccollege.in]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 6. youtube.com [youtube.com]

- 7. fountainmagazine.com [fountainmagazine.com]

- 8. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 12. m.youtube.com [m.youtube.com]

- 13. al-kindipublisher.com [al-kindipublisher.com]

- 14. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. youtube.com [youtube.com]

- 20. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Ascendant Role of Oxazole Carboxylates in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential

For Immediate Release to the Scientific Community

The intrinsic versatility of the oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, has cemented its status as a privileged structure in medicinal chemistry.[1][2] When functionalized with a carboxylate group, these compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates for novel therapeutic agents. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of novel oxazole carboxylates.

The Oxazole Core: A Foundation for Diverse Bioactivity

The unique electronic and structural characteristics of the oxazole ring are fundamental to its pharmacological promiscuity.[3] This aromatic heterocycle can engage in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions with biological targets.[1][3] The presence of both a nitrogen and an oxygen atom imparts a unique dipole moment and allows for fine-tuning of the molecule's physicochemical properties, such as solubility and membrane permeability.[1][3]

The introduction of a carboxylate moiety further enhances the drug-like properties of the oxazole core. The carboxylate group can act as a key pharmacophore, directly interacting with receptor sites, or it can be esterified to create prodrugs with improved bioavailability.

A Spectrum of Therapeutic Promise: Key Biological Activities

Research into oxazole carboxylates has unveiled a wide array of potential therapeutic applications, driven by their diverse mechanisms of action.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor progression.[2][4][5] The carboxylate functionality can play a crucial role in the molecule's ability to interact with specific targets within cancer cells.

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Certain oxazole-containing compounds have been shown to inhibit microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[4][5]

-

Kinase Inhibition: As potent ATP-competitive inhibitors, oxazole derivatives can target protein kinases that are often dysregulated in cancer, such as tyrosine kinases.[6][7]

-

Induction of Apoptosis: Many oxazole carboxylates have been found to induce programmed cell death in cancer cells through various mechanisms, including the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[8]

-

Topoisomerase Inhibition: Some derivatives interfere with the function of DNA topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[4][5]

Structure-Activity Relationship (SAR) Insights:

The substitution pattern on the oxazole ring and the nature of the groups attached to the carboxylate are critical determinants of anticancer potency.[1][4] For instance, the presence of specific aromatic or heterocyclic moieties at the C2 and C5 positions of the oxazole ring has been correlated with enhanced cytotoxic activity against various cancer cell lines.

Synthetic Strategies: Building the Oxazole Carboxylate Scaffold

Several robust synthetic methodologies have been developed for the efficient construction of oxazole carboxylates. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Robinson-Gabriel Synthesis and its Modifications

A classic and widely used method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[9] This method can be adapted to produce oxazole carboxylates by using appropriate starting materials bearing a carboxyl or ester group.

Van Leusen Reaction

The Van Leusen reaction provides a versatile route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[10] This reaction is particularly useful for the synthesis of 5-substituted oxazoles.

Direct Synthesis from Carboxylic Acids

More recent and highly efficient methods allow for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[11] These one-pot procedures often utilize activating agents to facilitate the reaction with isocyanoacetates.[11]

Experimental Protocol: A Representative Synthesis of an Ethyl 2-Phenyloxazole-4-carboxylate

This protocol outlines a general procedure for the synthesis of an ethyl 2-phenyloxazole-4-carboxylate, a common scaffold in medicinal chemistry.

Materials:

-

Ethyl 2-amino-3-oxobutanoate hydrochloride

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Acylation: To a stirred solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in DCM at 0 °C, add pyridine (2.2 eq). Slowly add benzoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Cyclodehydration: Dissolve the crude α-acylamino ketone in a minimal amount of a suitable solvent. Cool the solution to 0 °C and add concentrated sulfuric acid (2-3 eq) dropwise. Stir the reaction at room temperature for 4-6 hours.

-